molecular formula C18H14N2O3S B2573533 3-cyano-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide CAS No. 1798522-44-7

3-cyano-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide

Cat. No.: B2573533
CAS No.: 1798522-44-7
M. Wt: 338.38
InChI Key: QWOSTDVQQIOJBA-UHFFFAOYSA-N
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Description

3-cyano-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide is a complex organic compound that features a cyano group, a furan ring, a thiophene ring, and a benzamide moiety

Scientific Research Applications

3-cyano-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide has several scientific research applications:

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling and subsequent functionalization to introduce the cyano and benzamide groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener reaction conditions to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted benzamides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyano-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide is unique due to the presence of both furan and thiophene rings, which provide a combination of electronic properties that can be exploited in various applications. The hydroxy group also adds to its versatility in chemical reactions and potential biological interactions.

Properties

IUPAC Name

3-cyano-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c19-10-12-3-1-4-13(9-12)18(22)20-11-14-6-7-16(24-14)17(21)15-5-2-8-23-15/h1-9,17,21H,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOSTDVQQIOJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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